Antitumor Potency: ~13‑Fold Enhancement of the CF₃ Phenothiazine Core over the Cl Analogue
The 2‑CF₃ phenothiazine scaffold, which constitutes the core of the target chalcone, was directly compared with its 2‑Cl and 2‑H counterparts in a HEp‑2 tumor cell viability assay. The CF₃ derivative displayed a TCID₅₀ of 4.7 µg/mL, whereas the Cl analogue required 62.5 µg/mL to achieve the same effect, and the H analogue was even less potent [1]. This ~13‑fold potency gap underscores the critical role of the CF₃ group in driving anticancer activity.
| Evidence Dimension | Cytotoxicity (TCID₅₀) against HEp‑2 human tumor cells |
|---|---|
| Target Compound Data | TCID₅₀ = 4.7 µg/mL (2‑CF₃‑10H‑phenothiazine core) |
| Comparator Or Baseline | 2‑Cl‑10H‑phenothiazine: TCID₅₀ = 62.5 µg/mL; 2‑H‑10H‑phenothiazine: TCID₅₀ >> 62.5 µg/mL |
| Quantified Difference | ~13‑fold greater potency for CF₃ vs Cl |
| Conditions | HEp‑2 tumor cell line; 48 h exposure; TCID₅₀ determination (Anticancer Research 1996, PMID: 8712720) |
Why This Matters
Researchers screening for antitumor lead compounds should select the 2‑CF₃ chalcone rather than the 2‑Cl or 2‑H versions, as the CF₃ group is a major driver of cytotoxic potency.
- [1] Nagy, S.; et al. Antitumor Activity of Phenothiazine‑Related Compounds. Anticancer Research 1996, 16 (4A), 1915‑1918. PMID: 8712720. View Source
